4-Iodo-5-methylpicolinonitrile
Description
4-Iodo-5-methylpicolinonitrile (IUPAC name: 4-iodo-5-methylpyridine-2-carbonitrile) is a pyridine derivative featuring an iodine atom at position 4, a methyl group at position 5, and a nitrile group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodo substituent . Its molecular formula is C₇H₅IN₂, with a calculated molar mass of 244.03 g/mol (based on analogous structures) .
Properties
Molecular Formula |
C7H5IN2 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
4-iodo-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3 |
InChI Key |
BHNLZROFPHCWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)C#N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methylpicolinonitrile typically involves the iodination of 5-methylpicolinonitrile. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials, including 5-methylpicolinonitrile and iodine, are fed into the reactor, and the reaction is monitored to ensure optimal conversion rates. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5-methylpicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates.
Coupling Products: Biaryl compounds formed through the coupling of the picolinonitrile with aryl boronic acids.
Reduction Products: Primary amines derived from the reduction of the nitrile group.
Scientific Research Applications
4-Iodo-5-methylpicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methylpicolinonitrile largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and nitrile group play crucial roles in its binding affinity and reactivity with biological targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Iodo-5-methylpicolinonitrile with structurally related pyridinecarbonitrile derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Key Properties of 4-Iodo-5-methylpicolinonitrile and Analogous Compounds
*Calculated based on analogous structures.
Detailed Analysis
4-Chloro-5-iodopicolinonitrile (C₆H₂ClIN₂) Substituent Effects: The chloro group at position 4 (electron-withdrawing) enhances the electrophilicity of the pyridine ring, while the iodo group at position 5 acts as a leaving group in substitution reactions. This dual halogenation makes it highly reactive in nucleophilic aromatic substitutions . Applications: Used as a precursor in synthesizing functionalized heterocycles, particularly in pharmaceutical intermediates. Its higher molar mass (264.45 g/mol) compared to the methyl analog reflects the chlorine atom’s contribution .
4-Iodo-5-methoxynicotinonitrile (C₇H₅IN₂O) Substituent Effects: The methoxy group at position 5 is electron-donating, increasing solubility in polar solvents (e.g., ethanol, DMSO) and stabilizing intermediates in reactions like Ullmann couplings. However, its strong electron-donating nature may reduce electrophilic reactivity compared to methyl or chloro analogs . Its molar mass (260.03 g/mol) includes the oxygen atom from the methoxy group .
However, its electron-donating nature slightly activates the ring toward electrophilic attack. The iodo group remains pivotal in metal-catalyzed cross-couplings . Applications: Likely employed in synthesizing substituted pyridines for catalytic or medicinal chemistry. Its lower molar mass (244.03 g/mol) compared to the methoxy analog reflects the absence of oxygen .
Research Findings
- Reactivity Trends : Halogenated pyridinecarbonitriles exhibit reactivity inversely correlated with substituent electron-donating strength: chloro > iodo > methoxy > methyl .
- Synthetic Utility : Iodinated derivatives are preferred in cross-coupling reactions due to iodine’s superior leaving-group ability compared to chlorine .
- Solubility: Methoxy-substituted compounds show enhanced solubility in polar solvents, whereas methyl and chloro analogs are more soluble in nonpolar media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
